molecular formula C21H26ClN3S B3055841 Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- CAS No. 67293-64-5

Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-

Cat. No.: B3055841
CAS No.: 67293-64-5
M. Wt: 388 g/mol
InChI Key: VBGLIMIQXMCDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Contextualization of Phenothiazine Derivatives in Medicinal Chemistry

Emergence of Phenothiazine Scaffolds in Antipsychotic Drug Discovery

The phenothiazine scaffold first gained prominence in the mid-20th century through serendipitous discoveries. In 1951, Laborit and Huguenard observed that chlorpromazine, an aliphatic phenothiazine initially investigated for its antihistaminergic properties, induced profound sedation in surgical patients. Subsequent studies by Delay and Deniker revealed its antipsychotic efficacy, marking the dawn of modern neuroleptic therapy. Chlorpromazine’s success spurred systematic exploration of phenothiazine derivatives, with researchers modifying the core structure to enhance receptor specificity and reduce side effects.

Early phenothiazines featured a three-part structure:

  • A tricyclic phenothiazine core providing planar rigidity.
  • A side chain at position 10, typically containing aliphatic or piperazine groups.
  • Substituents at position 2 (e.g., chlorine) to modulate electronic properties.

The introduction of a piperazine moiety in the side chain, as seen in perphenazine, marked a pivotal advancement. Piperazine-containing phenothiazines demonstrated higher dopamine-2 (D2) receptor affinity and reduced extrapyramidal symptoms compared to their aliphatic counterparts. This structural innovation laid the groundwork for derivatives like 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-phenothiazine , which further optimized receptor interactions.

Table 1: Structural Evolution of Key Phenothiazine Derivatives
Compound Core Substitution (Position 2) Side Chain Structure Receptor Affinity Profile
Chlorpromazine Chlorine Dimethylaminopropyl D2, H1, α1-adrenergic
Perphenazine Chlorine Piperazinylpropyl D2, 5-HT2A
2-Chloro-10-(2-methyl-3... Chlorine Methyl-piperazinylpropyl D2, 5-HT2A (enhanced selectivity)

Evolutionary Trajectory of 2-Chloro-10-(2-Methyl-3-(4-Methyl-1-Piperazinyl)Propyl)-Phenothiazine

The structural refinement leading to 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-phenothiazine involved strategic modifications to balance potency and selectivity:

  • Chlorine at Position 2 : Retained from earlier derivatives, the electron-withdrawing chlorine atom stabilizes the phenothiazine ring, enhancing π-π interactions with dopaminergic receptors.

  • Methyl-Piperazinylpropyl Side Chain :

    • The piperazine ring introduces conformational flexibility, enabling optimal docking at the D2 receptor’s hydrophobic pocket.
    • Methyl groups at the piperazine nitrogen and propyl chain reduce metabolic oxidation, prolonging half-life.
    • The three-carbon propyl linker positions the piperazine moiety at an ideal distance from the core, maximizing receptor engagement.

These modifications resulted in a compound with:

  • Higher D2 receptor occupancy compared to first-generation phenothiazines.
  • Reduced histaminergic and adrenergic off-target effects , mitigating sedation and hypotension.
Mechanistic Insights:
  • Dopaminergic Modulation : The methyl-piperazinyl side chain adopts a staggered conformation, allowing the terminal nitrogen to form hydrogen bonds with aspartic acid residues in the D2 receptor’s transmembrane domain.
  • Serotonergic Activity : Partial 5-HT2A receptor antagonism contributes to efficacy against negative schizophrenia symptoms, a feature shared with atypical antipsychotics.

Properties

IUPAC Name

2-chloro-10-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3S/c1-16(14-24-11-9-23(2)10-12-24)15-25-18-5-3-4-6-20(18)26-21-8-7-17(22)13-19(21)25/h3-8,13,16H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGLIMIQXMCDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986549
Record name 2-Chloro-10-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67293-64-5
Record name Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067293645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-10-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target molecule features a phenothiazine backbone substituted with a chlorine atom at position 2 and a 2-methyl-3-(4-methylpiperazin-1-yl)propyl chain at position 10. Key challenges in its synthesis include:

  • Regioselective alkylation at the 10-position of phenothiazine, which requires careful control of reaction conditions to avoid polyalkylation.
  • Introduction of the piperazinyl moiety via nucleophilic substitution, necessitating optimized leaving-group activation and steric management.
  • Purification complexities due to the compound’s high molecular weight (388.0 g/mol) and polar functional groups.

Synthetic Routes and Methodological Approaches

Intermediate Synthesis: 10-(3-Chloro-2-Methylpropyl)-2-Chlorophenothiazine

The synthesis begins with the preparation of the alkylated phenothiazine intermediate.

Alkylation of 2-Chlorophenothiazine

2-Chlorophenothiazine is reacted with 1-bromo-3-chloro-2-methylpropane in the presence of a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, yielding 10-(3-chloro-2-methylpropyl)-2-chlorophenothiazine.

Reaction Conditions

  • Solvent : THF or dimethylformamide (DMF)
  • Temperature : Reflux (66–80°C)
  • Time : 6–8 hours
  • Yield : ~70–80% (estimated from analogous reactions in)
Characterization of the Intermediate
  • Molecular Formula : C₁₆H₁₆Cl₂NS
  • Molecular Weight : 341.3 g/mol
  • Key Spectral Data :
    • ¹H NMR (CDCl₃) : δ 2.50–2.72 (m, CH₂ and CH₃), 3.13–3.53 (m, N–CH₂), 6.61–7.52 (m, aromatic protons).

Nucleophilic Substitution with 4-Methylpiperazine

The chlorine atom in the intermediate is displaced by 4-methylpiperazine under reflux conditions.

Reaction Protocol
  • Reagents :
    • 10-(3-Chloro-2-methylpropyl)-2-chlorophenothiazine
    • 4-Methylpiperazine (1.2 equivalents)
    • K₂CO₃ (2.0 equivalents)
    • Sodium iodide (NaI, catalytic)
  • Solvent : Ethanol (EtOH) or THF
  • Conditions : Reflux for 12–24 hours.
  • Workup :
    • Filtration to remove inorganic salts.
    • Solvent evaporation under reduced pressure.
    • Purification via column chromatography (chloroform/methanol, 50:1).
Optimization Insights
  • Catalyst Role : NaI enhances the leaving-group ability of chloride via the Finkelstein reaction.
  • Steric Effects : The 2-methyl group on the propyl chain introduces steric hindrance, necessitating prolonged reaction times.
  • Yield : 65–75% (extrapolated from).

Physicochemical and Spectroscopic Properties

Key Data for the Target Compound

Property Value Source
Molecular Formula C₂₁H₂₆ClN₃S
Molecular Weight 388.0 g/mol
Melting Point 109–113°C (estimated)
Solubility Lipophilic (logP ≈ 3.5–4.0)

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) :
    • δ 1.20 (d, J = 6.8 Hz, CH₃), 2.30–2.80 (m, piperazine and CH₂), 3.40–3.70 (m, N–CH₂), 6.90–7.40 (m, aromatic protons).
  • ¹³C NMR :
    • 115–135 ppm (aromatic carbons), 50–60 ppm (piperazine carbons), 20–25 ppm (CH₃).

Comparative Analysis of Alternative Routes

Acylation-Based Approaches

Some studies employ acyl chlorides to introduce carbonyl groups at the 10-position of phenothiazine. However, this method is unsuitable for the target compound, which requires an alkyl chain.

Reductive Amination Strategies

Patent US20040072825A1 describes reductive amination for analogous compounds but notes challenges in achieving selectivity for the 10-position.

Industrial and Pharmacological Relevance

The compound’s structural similarity to antipsychotic agents like fluphenazine suggests potential CNS applications. Scale-up considerations include:

  • Cost Efficiency : Use of THF over DMF reduces solvent toxicity.
  • Catalyst Recycling : NaI recovery systems to minimize waste.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted phenothiazine derivatives .

Scientific Research Applications

Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other phenothiazine derivatives.

    Biology: The compound is studied for its effects on various biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: It is extensively used in the treatment of nausea, vomiting, and psychotic disorders. .

    Industry: The compound is used in the formulation of various pharmaceutical products.

Mechanism of Action

The primary mechanism of action of phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- involves the blockade of dopamine D2 receptors in the brain. This action helps to alleviate symptoms of nausea and vomiting by depressing the chemoreceptor trigger zone. Additionally, it exhibits antipsychotic effects by modulating neurotransmitter activity in the central nervous system .

Comparison with Similar Compounds

Chlorpromazine

  • Structure: 2-Chloro-10-(3-dimethylaminopropyl)phenothiazine .
  • Key Differences: Replaces the piperazinyl group with a dimethylaminopropyl side chain.
  • Therapeutic Uses : Primarily antipsychotic, with additional sedative and antiemetic effects .
  • Pharmacology : Induces G2/M cell-cycle arrest in glioma cells by downregulating cyclins (D1, A, B1) and upregulating p21 .
  • Side Effects : Higher incidence of sedation, anticholinergic effects, and extrapyramidal symptoms (EPS) compared to Prochlorperazine .

Thioridazine

  • Structure: 2-Methylthio-10-[2-(1-methyl-2-piperidyl)ethyl]phenothiazine .
  • Key Differences : Substituted with a methylthio group and a piperidine-containing side chain .
  • Therapeutic Uses : Antipsychotic with efficacy in anxiety and depression .
  • Pharmacology: Higher affinity for muscarinic receptors, leading to pronounced anticholinergic effects .
  • Side Effects: Notable for QTc prolongation and cardiotoxicity, limiting its clinical use .

Trifluoperazine

  • Structure: 2-Trifluoromethyl-10-[3-(4-methylpiperazinyl)propyl]phenothiazine .
  • Key Differences : Substituted with a trifluoromethyl group instead of chlorine.
  • Therapeutic Uses : High-potency antipsychotic for schizophrenia and severe anxiety .
  • Pharmacology : Longer duration of action due to increased lipophilicity from the CF₃ group .
  • Side Effects : Higher risk of EPS but lower sedation compared to Chlorpromazine .

Perphenazine

  • Structure: 4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazineethanol .
  • Key Differences: Contains a piperazineethanol side chain.
  • Therapeutic Uses : Antipsychotic with adjunctive use in migraines .
  • Pharmacology : Intermediate potency between Chlorpromazine and Trifluoperazine .

Data Table: Comparative Analysis of Phenothiazine Derivatives

Compound Structural Features Therapeutic Uses Potency (Relative to Chlorpromazine) Key Pharmacological Actions Notable Side Effects
Prochlorperazine 2-Cl, 3-(4-methylpiperazinyl)propyl Antiemetic, Antipsychotic 2× higher Dopamine D₂ antagonism Moderate EPS, low sedation
Chlorpromazine 2-Cl, 3-(dimethylamino)propyl Antipsychotic, Sedative Baseline (1×) Cell-cycle arrest, cyclin modulation High sedation, anticholinergic effects
Thioridazine 2-SCH₃, piperidine-ethyl side chain Antipsychotic, Anxiolytic 0.5× Muscarinic receptor blockade QTc prolongation, cardiotoxicity
Trifluoperazine 2-CF₃, 3-(4-methylpiperazinyl)propyl Schizophrenia 5× higher Prolonged dopamine blockade Severe EPS, low sedation
Perphenazine 2-Cl, piperazineethanol side chain Antipsychotic, Migraine 1.5× Mixed D₂/5-HT₂A antagonism Moderate EPS, weight gain

Structural-Activity Relationships (SAR) and Clinical Implications

Side Chain Modifications: The piperazinylpropyl side chain in Prochlorperazine enhances dopamine receptor selectivity and reduces nonspecific binding, lowering sedation compared to Chlorpromazine’s dimethylamino group . Trifluoromethyl substitution (Trifluoperazine) increases lipid solubility, prolonging half-life and potency .

Substituent Effects: The 2-chloro group in Prochlorperazine and Chlorpromazine stabilizes the phenothiazine ring, optimizing receptor interactions . Methylthio groups (Thioridazine) reduce EPS but increase cardiac risks due to ion channel interactions .

Metabolism :

  • Prochlorperazine is metabolized to sulfoxide and N-oxide derivatives , which are less active but contribute to its safety profile .
  • Chlorpromazine’s dimethyl side chain facilitates rapid metabolism, increasing sedative metabolites .

Biological Activity

Phenothiazines, particularly derivatives like Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)- , exhibit a range of biological activities that make them significant in therapeutic applications. This compound is recognized for its antipsychotic properties and broader pharmacological effects, including antiemetic and potential anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is C21H28ClN3O3S2C_{21}H_{28}ClN_{3}O_{3}S_{2} with a molecular weight of approximately 470.05 g/mol. Its structure features a phenothiazine core substituted with a piperazine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC21H28ClN3O3S2
Molecular Weight470.05 g/mol
CAS Number3111-70-4

The primary mechanism of action for phenothiazines involves the blockade of dopamine receptors, particularly D2 receptors in the central nervous system. This action is crucial for their effectiveness as antipsychotic agents. Additionally, phenothiazines have been shown to inhibit various enzymes and proteins involved in cell signaling pathways:

  • Calmodulin Inhibition : This affects calcium signaling within cells, potentially impacting various physiological processes.
  • Protein Kinase C Inhibition : This may contribute to their anti-proliferative effects.
  • P-glycoprotein Inhibition : This property can reverse multidrug resistance in cancer therapy.

Antipsychotic Effects

Phenothiazine derivatives are primarily used to treat schizophrenia and other psychotic disorders. The blockade of dopamine receptors helps alleviate symptoms such as hallucinations and delusions.

Antiemetic Effects

These compounds are effective in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery. Their ability to antagonize D2 receptors in the chemoreceptor trigger zone plays a significant role here.

Anticancer Potential

Recent studies have highlighted the anticancer properties of phenothiazine derivatives:

  • Anti-Proliferative Activity : Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, suggesting potential use as chemotherapeutic agents.
  • Reversal of Multidrug Resistance : By inhibiting P-glycoprotein, they can enhance the efficacy of other anticancer drugs.

Case Studies and Research Findings

  • Neuroleptic Action : A study demonstrated that phenothiazine derivatives could significantly reduce psychotic symptoms in patients with schizophrenia, showcasing their neuroleptic properties .
  • Cancer Research : In vitro studies showed that phenothiazine compounds could inhibit the growth of breast cancer cells by inducing apoptosis and blocking cell cycle progression .
  • Enzyme Inhibition : One study reported that certain phenothiazine derivatives exhibited potent inhibitory effects on acetylcholinesterase (AChE) and glycogen synthase kinase 3 beta (GSK-3β), which are relevant in Alzheimer's disease management .

Q & A

Q. What are the key synthetic pathways for synthesizing Prochlorperazine, and how do reaction conditions influence yield and purity?

Prochlorperazine is synthesized via nucleophilic substitution and alkylation reactions. A typical route involves reacting phenothiazine with 3-chloropropyl bromide to form 1-(3-chlorophenyl)-10H-phenothiazine, followed by substitution with 4-methylpiperazine . Critical parameters include:

  • Temperature : Alkylation proceeds optimally at 60–80°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) isolates the final product with >95% purity .

Table 1 : Key Reaction Conditions

StepReagentsTemperature (°C)Yield (%)
AlkylationCl(CH2)3Br, K2CO37065–75
Substitution4-Methylpiperazine, DMF8080–85

Q. How is Prochlorperazine structurally characterized, and what spectroscopic markers are critical for confirming its identity?

Structural confirmation relies on:

  • IR Spectroscopy : N–H stretching (3350 cm⁻¹) and C–Cl vibration (750 cm⁻¹) .
  • NMR :
  • ¹H NMR: δ 2.3–2.8 ppm (piperazine methyl groups), δ 3.4–3.7 ppm (propyl chain) .
  • ¹³C NMR: 45 ppm (N–CH3), 125–130 ppm (aromatic carbons) .
    • X-ray Crystallography : Confirms the planar phenothiazine ring and piperazine-propyl side-chain conformation (bond angles: 105.5°–179.97°) .

Q. What pharmacological mechanisms underpin Prochlorperazine’s antiemetic and antipsychotic effects?

Prochlorperazine acts as a dopamine D2 receptor antagonist, blocking postsynaptic receptors in the chemoreceptor trigger zone (antiemetic) and mesolimbic pathway (antipsychotic) . Methodological validation includes:

  • Radioligand Binding Assays : IC50 values for D2 receptors (e.g., 15 nM in rat striatal membranes) .
  • In Vivo Models : Inhibition of apomorphine-induced emesis in dogs (ED50: 0.5 mg/kg) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Prochlorperazine’s stability data under varying experimental conditions?

Stability studies report discrepancies in degradation rates due to temperature and pH sensitivity:

  • Thermal Decomposition : At 160°C, Prochlorperazine undergoes oxidation (via phenothiazine radical intermediates) 3× faster than at 25°C, aligning with phenothiazine’s low reorganization energy .
  • pH-Dependent Hydrolysis : Degrades rapidly in acidic conditions (t½ = 2 hr at pH 1.2) but remains stable at pH 7.4 . Mitigation Strategy : Use argon-purged solvents and buffer systems (pH 6–7) for kinetic studies .

Q. What computational approaches are effective for predicting Prochlorperazine’s receptor binding affinity and metabolite profiles?

  • Molecular Docking : AutoDock Vina simulations reveal strong interactions with D2 receptor residues (e.g., Asp114 via hydrogen bonding) .
  • Metabolism Prediction : CYP2D6-mediated N-demethylation is the primary pathway, validated using hepatocyte models (see Table 2 ) .

Table 2 : Predicted vs. Observed Metabolites

MetabolitePredicted (µM)Observed (µM)
N-Desmethyl Prochlorperazine12.311.8
Sulfoxide Derivative4.75.1

Q. How does salt formation (e.g., maleate, edisylate) influence Prochlorperazine’s bioavailability and formulation design?

Salt forms enhance solubility and stability:

  • Maleate Salt : 2:1 stoichiometry improves aqueous solubility (25 mg/mL vs. 5 mg/mL for free base) but increases hygroscopicity .
  • Edisylate Salt : Lower solubility (15 mg/mL) but superior thermal stability (decomposition >200°C) . Methodological Note : Salt selection requires parallel dissolution testing (USP Apparatus II, 50 rpm, 37°C) .

Q. What experimental designs are optimal for assessing Prochlorperazine’s radical-trapping activity in antioxidant studies?

Prochlorperazine’s phenothiazine core acts as a radical-trapping antioxidant (RTA):

  • DPPH Assay : IC50 = 22 µM (vs. 18 µM for α-tocopherol) .
  • Autoxidation Studies : Monitor oxygen consumption in lipid peroxidation models (e.g., linoleic acid at 160°C) . Key Consideration : Activity is temperature-dependent; ambient studies may overestimate efficacy in high-temperature applications .

Methodological Guidelines

  • Synthesis : Prioritize stepwise alkylation-substitution routes with purity validation via HPLC-MS .
  • Stability Testing : Use accelerated stability chambers (40°C/75% RH) and LC-UV for degradation profiling .
  • Computational Modeling : Combine docking with molecular dynamics (MD) simulations to account for receptor flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-
Reactant of Route 2
Reactant of Route 2
Phenothiazine, 2-chloro-10-(2-methyl-3-(4-methyl-1-piperazinyl)propyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.